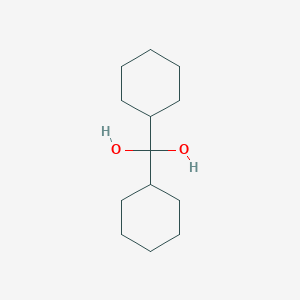![molecular formula C13H18O4 B14201990 {3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol CAS No. 896460-67-6](/img/structure/B14201990.png)
{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol is an organic compound characterized by the presence of a methoxy group, a phenyl ring, and an oxane (tetrahydropyran) ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol typically involves the reaction of 3-methoxyphenol with an oxane derivative under specific conditions. One common method is the etherification of 3-methoxyphenol with oxan-2-ol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenyl ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: 3-methoxy-4-[(oxan-2-yl)oxy]benzaldehyde or 3-methoxy-4-[(oxan-2-yl)oxy]benzoic acid.
Reduction: 3-methoxy-4-[(oxan-2-yl)oxy]cyclohexanol.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, {3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural similarity to certain natural products makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to determine its efficacy in treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of {3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol involves its interaction with specific molecular targets. The methoxy group and the oxane ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxyphenol: Lacks the oxane ring, making it less versatile in certain reactions.
4-Methoxyphenylmethanol: Lacks the oxane ring, affecting its chemical reactivity.
Oxan-2-ol: Lacks the phenyl ring, limiting its applications in organic synthesis.
Uniqueness
The uniqueness of {3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol lies in its combined structural features. The presence of both the methoxy group and the oxane ring provides a unique reactivity profile, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
896460-67-6 |
|---|---|
Formule moléculaire |
C13H18O4 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
[3-methoxy-4-(oxan-2-yloxy)phenyl]methanol |
InChI |
InChI=1S/C13H18O4/c1-15-12-8-10(9-14)5-6-11(12)17-13-4-2-3-7-16-13/h5-6,8,13-14H,2-4,7,9H2,1H3 |
Clé InChI |
BJKKCIHBYNEDGR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CO)OC2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


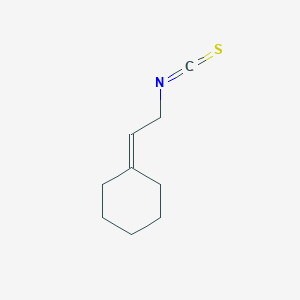
![Ethyl 3-[(2-aminoethyl)amino]but-2-enoate](/img/structure/B14201920.png)
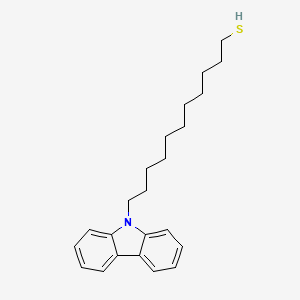
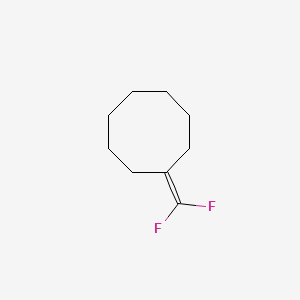
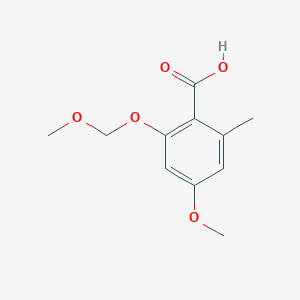

![Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B14201936.png)
![1H-Indazole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14201947.png)

![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl-](/img/structure/B14201965.png)
![2-Amino-5-{[(4-methoxypyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14201968.png)
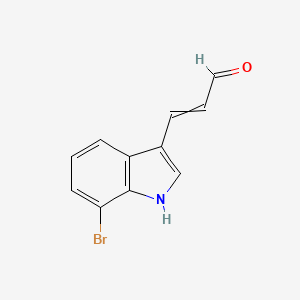
![Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)-](/img/structure/B14201979.png)
